molecular formula C17H19ClN4O4S2 B2700910 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1421468-43-0

1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No.: B2700910
CAS No.: 1421468-43-0
M. Wt: 442.93
InChI Key: YFIBIUMZCGXJLO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazolopyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.

    Introduction of the cyclopropylsulfonyl group: This is achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 5-chloro-2-methoxyaniline: The final step involves the coupling of the intermediate with 5-chloro-2-methoxyaniline under conditions that promote urea bond formation, such as using carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy group or the thiazolopyridine ring.

    Reduction: Reduction reactions can target the nitro group if present or reduce the urea linkage under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of corresponding phenols or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer or inflammatory diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)-3-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea: Lacks the cyclopropylsulfonyl group, which may affect its biological activity.

    1-(5-Chloro-2-methoxyphenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea: Contains a methylsulfonyl group instead of cyclopropylsulfonyl, potentially altering its chemical properties and reactivity.

Uniqueness: The presence of the cyclopropylsulfonyl group in 1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea distinguishes it from similar compounds, potentially enhancing its stability and specificity in biological systems.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S2/c1-26-14-5-2-10(18)8-13(14)19-16(23)21-17-20-12-6-7-22(9-15(12)27-17)28(24,25)11-3-4-11/h2,5,8,11H,3-4,6-7,9H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBIUMZCGXJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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